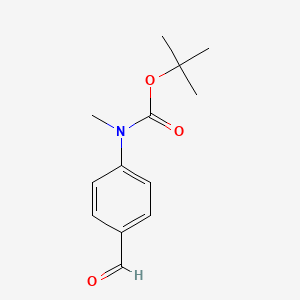

4-(N-Boc-N-methylamino)-benzaldehyde

Descripción general

Descripción

4-(N-Boc-N-methylamino)-benzaldehyde is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a versatile intermediate that can be used in the synthesis of a wide range of organic compounds.

Aplicaciones Científicas De Investigación

Thermal Hazards and Decomposition Analysis

Research on benzaldehyde derivatives like benzaldehyde oxime, which shares structural similarities with 4-(N-Boc-N-methylamino)-benzaldehyde, has shown significant results in understanding thermal hazards. Zhao et al. (2021) identified decomposition products of benzaldehyde oxime, offering crucial safety information for its usage, storage, and transportation, thereby minimizing industrial disasters. This research could be relevant for assessing the safety aspects of 4-(N-Boc-N-methylamino)-benzaldehyde in industrial settings (Zhao et al., 2021).

Optical and Photocatalytic Applications

Barberis and Mikroyannidis (2006) investigated the synthesis and optical properties of aluminum and zinc complexes using substituted benzaldehydes. Their work on enhancing the thermal stability and optical emission of these complexes could provide insights into using 4-(N-Boc-N-methylamino)-benzaldehyde for similar applications (Barberis & Mikroyannidis, 2006).

Bioproduction of Benzaldehyde

Craig and Daugulis (2013) discussed optimizing conditions for the enhanced bioproduction of benzaldehyde using a two-phase partitioning bioreactor. This research indicates potential biotechnological applications for benzaldehyde derivatives in producing flavors or fragrances in a more environmentally friendly manner (Craig & Daugulis, 2013).

Catalytic and Synthetic Chemistry

The catalytic properties and applications in synthetic chemistry of benzaldehyde derivatives have been widely studied. For instance, Iraqui et al. (2020) explored the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. Such research showcases the potential of 4-(N-Boc-N-methylamino)-benzaldehyde in catalysis and organic synthesis (Iraqui, Kashyap, & Rashid, 2020).

Environmental and Green Chemistry

The development of environmentally friendly and sustainable chemical processes is a key research area. For example, Baciocchi et al. (2004) studied the oxygenation of benzyldimethylamine by singlet oxygen, leading to benzaldehyde derivatives. This work contributes to understanding how benzaldehyde derivatives can be synthesized in green and sustainable manners (Baciocchi, Del Giacco, & Lapi, 2004).

Safety and Hazards

The safety data sheet for a similar compound “4-(N-Boc-N-methylamino)cyclohexanone” indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists . In case of inhalation, one should remove to fresh air and seek medical attention in severe cases or if symptoms persist .

Propiedades

IUPAC Name |

tert-butyl N-(4-formylphenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFMKIIPSLKNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Boc-N-methylamino)-benzaldehyde | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chlorophenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2648476.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2648477.png)

![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(phenylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2648478.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2648480.png)

![4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2648484.png)

![(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride](/img/structure/B2648487.png)

![1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2648490.png)